Home > Products > Screening Compounds P99644 > Brimonidine tartrate
Brimonidine tartrate -

Brimonidine tartrate

Catalog Number: EVT-464863
CAS Number:
Molecular Formula: C15H16BrN5O6
Molecular Weight: 442.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Brimonidine Tartrate is the tartrate salt form of brimonidine, an imidazole derivative and a selective alpha-2 adrenergic receptor agonist. Upon ocular administration, brimonidine tartrate acts on the blood vessels causing them to constrict which leads to a decrease in the production of aqueous humor. Brimonidine tartrate also enhances the outflow of aqueous humor. This drug is used in the treatment of glaucoma to reduce intraocular pressure.
A quinoxaline derivative and ADRENERGIC ALHPA-2 RECEPTOR AGONIST that is used to manage INTRAOCULAR PRESSURE associated with OPEN-ANGLE GLAUCOMA and OCULAR HYPERTENSION.
Source and Classification

Brimonidine tartrate is synthesized from brimonidine, which itself is derived from quinoxaline derivatives. The compound is classified under the category of alpha-2 adrenergic agonists and is specifically utilized in ophthalmology due to its efficacy in managing elevated intraocular pressure associated with glaucoma.

Synthesis Analysis

The synthesis of brimonidine tartrate involves a multi-step process. A novel method has been described that includes the following key steps:

  1. Formation of N-acetyl brimonidine: This is achieved by reacting 6-amino-5-bromoquinoxaline with N-acetyl ethylene urea in the presence of phosphorus oxychloride at temperatures between 55-60 °C.
  2. Hydrolysis: The N-acetyl brimonidine is then hydrolyzed using methanolic sodium hydroxide to yield brimonidine base.
  3. Salt Formation: Finally, brimonidine base reacts with tartaric acid in methanol to produce brimonidine tartrate, which can be isolated with good yield and purity .

The entire synthesis process emphasizes the use of environmentally friendly methods, avoiding highly toxic reagents while maintaining high purity levels.

Molecular Structure Analysis

Brimonidine tartrate has the chemical formula C16_\text{16}H19_\text{19}BrN4_\text{4}O6_\text{6}S. Its structure features a bromine atom attached to a quinoxaline ring, along with an imidazole moiety. The molecular weight of brimonidine tartrate is approximately 291.7 g/mol.

The compound exhibits significant structural characteristics:

  • Melting Point: The melting point of brimonidine tartrate is reported to be around 208 °C.
  • Infrared Spectroscopy: Characteristic IR bands include those corresponding to carbonyl stretching and various C-H bending vibrations .
  • Nuclear Magnetic Resonance Spectroscopy: Proton NMR data indicates multiple distinct environments for hydrogen atoms within the molecule, confirming its complex structure .
Chemical Reactions Analysis

Brimonidine tartrate can undergo various chemical reactions typical for organic compounds, including:

  • Hydrolysis: Under basic conditions, it can revert to its base form, brimonidine.
  • Salt Formation: It can react with other acids to form different salt forms.
  • Degradation Reactions: Brimonidine tartrate may also undergo thermal degradation or oxidation under certain conditions, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS/MS) .
Mechanism of Action

Brimonidine exerts its therapeutic effects primarily through selective activation of alpha-2 adrenergic receptors located in the ciliary body of the eye. This leads to:

  • Decreased Aqueous Humor Production: By inhibiting adenylate cyclase activity, it reduces cyclic adenosine monophosphate levels, leading to decreased secretion of aqueous humor.
  • Increased Outflow Facility: It enhances uveoscleral outflow, contributing further to lowering intraocular pressure .

In clinical studies, brimonidine tartrate has demonstrated a dual mechanism for lowering intraocular pressure, making it effective for patients with glaucoma .

Physical and Chemical Properties Analysis

Brimonidine tartrate possesses several notable physical and chemical properties:

  • Solubility: It is soluble in water and methanol but less soluble in organic solvents like chloroform.
  • Stability: The compound exhibits good stability under standard storage conditions but should be kept away from light and moisture to prevent degradation.
  • pH Sensitivity: Formulations containing brimonidine tartrate are typically adjusted to pH levels between 5.0 and 6.0 for optimal efficacy .
Applications

Brimonidine tartrate is primarily applied in ophthalmology:

  • Glaucoma Treatment: It is commonly used in eye drops for managing open-angle glaucoma and ocular hypertension.
  • Formulation Innovations: Recent studies have explored its incorporation into ion-sensitive gels that enhance drug retention on the ocular surface, improving bioavailability compared to traditional drops .
  • Research Applications: Ongoing research investigates its potential neuroprotective effects on retinal ganglion cells beyond intraocular pressure reduction .
Pharmacological Mechanisms of Brimonidine Tartrate in Ocular Hypotensive Activity

Alpha-2 Adrenergic Receptor Agonism and Signal Transduction Pathways

Brimonidine tartrate exerts its primary intraocular pressure (IOP)-lowering effects through selective agonism of alpha-2 adrenergic receptors (α2-ARs). These receptors are G-protein coupled receptors (GPCRs) predominantly localized in the ciliary body and retinal tissues. Upon binding, brimonidine activates inhibitory G-proteins (Gᵢ), which suppress adenylyl cyclase activity and reduce cyclic adenosine monophosphate (cAMP) production [1] [6]. This cAMP reduction inhibits protein kinase A (PKA)-dependent signaling, ultimately decreasing aqueous humor secretion by ciliary epithelial cells [1] [9].

Notably, α2-AR signaling exhibits cell-type specificity. In neuronal tissues like retinal ganglion cells, brimonidine’s binding may activate alternative pathways involving calcium flux and calmodulin-sensitive adenylyl cyclases, contributing to its neuroprotective effects [9]. The selectivity for α2-AR subtypes (A, B, C) influences downstream effects, with α2A being primarily responsible for IOP modulation [1].

Table 1: Key Signal Transduction Pathways Activated by Brimonidine

Target ReceptorG-Protein CouplingPrimary Second MessengerBiological Effect
α2A-AdrenergicGᵢ↓ cAMPReduced aqueous production
α2B-AdrenergicGᵢ/Gₒ↓ cAMP; ↑ Ca²⁺ fluxVasoconstriction
α2C-AdrenergicGᵢ↓ cAMPUveoscleral outflow enhancement

Dual Mechanisms of Aqueous Humor Dynamics: Production Suppression vs. Uveoscleral Outflow Enhancement

Brimonidine’s IOP reduction involves a dual mechanism: acute suppression of aqueous humor production and chronic enhancement of uveoscleral outflow. Fluorophotometric studies in ocular hypertensive patients demonstrate a 29% reduction in aqueous flow (from 2.75 µL/min to 1.95 µL/min) within 3 hours of initial application [5] [10]. This acute phase results from α2-AR-mediated inhibition of cAMP in ciliary processes, reducing ion transport and fluid secretion [1] [5].

Chronic administration (≥1 week) shifts the mechanism toward increased uveoscleral outflow. In human studies, uveoscleral flow increased by 60% after 29 days of treatment, rising from 0.54 µL/min to 0.86 µL/min [10]. This is attributed to:

  • Extracellular Matrix Remodeling: Downregulation of fibronectin and collagen in ciliary muscle, reducing resistance to outflow [5].
  • Prostaglandin-Independent Pathways: Unlike prostaglandin analogs, brimonidine does not require FP receptor activation but may modulate matrix metalloproteinases via intracellular calcium pathways [1] [10].

Table 2: Temporal Effects on Aqueous Humor Dynamics

ParameterAcute (Day 1)Chronic (Day 29)Measurement Method
Aqueous Flow (µL/min)↓ 29%↔ BaselineFluorophotometry
Uveoscleral Outflow↔ Baseline↑ 60%Calculated tracer kinetics
Tonographic Facility↔ Baseline↔ BaselineTonography

Comparative Efficacy of Receptor Selectivity: α2 vs. α1 Adrenergic Binding Affinity Ratios

Brimonidine’s therapeutic advantage lies in its exceptional α2:α1 adrenergic receptor selectivity. With a binding affinity ratio of 1,000:1 (α2:α1), it surpasses earlier α2-agonists like clonidine (220:1) and apraclonidine (83:1) [1] [3]. This high selectivity minimizes α1-mediated side effects:

  • Conjunctival Blanching: α1 activation causes vasoconstriction, observed in 15–30% of apraclonidine users but <5% with brimonidine [7].
  • Mydriasis/Eyelid Retraction: Mediated by α1 receptors in radial iris and Müller muscles [1].
  • Cardiovascular Effects: Brimonidine reduces systolic blood pressure during exercise recovery by 5.4–6.0 mm Hg due to central α2 actions, but this is milder than nonselective agents like timolol [2].

In laser trabeculoplasty studies, brimonidine (0.5%) prevented IOP spikes as effectively as apraclonidine (0.5%), but with 50% fewer instances of pupillary dilation [7]. Its oxidative stability further reduces allergenic potential compared to older imidazoline derivatives [3].

Neurochemical Interactions with Imidazoline Receptors in Ocular Tissues

Brimonidine’s imidazoline structure enables interactions with imidazoline I₁ receptors in retinal tissues, contributing to neuroprotective effects independent of IOP reduction. Experimental models show:

  • Neurotrophic Factor Upregulation: Brimonidine elevates brain-derived neurotrophic factor (BDNF) and basic fibroblast growth factor (bFGF) in retinal ganglion cells (RGCs) [4] [8].
  • Trk-MAPK/ERK and PI3K Pathways: In axotomized rat retinas, brimonidine enhanced RGC survival by 161.8% (p<0.01) via activation of tropomyosin receptor kinase (Trk) receptors. This was blocked by inhibitors of MAPK/ERK (U0126) and PI3K (LY294002) [4].
  • Glutamate Antagonism: Reduces excitotoxicity by inhibiting glutamate release in ischemic retinas [8].

These pathways preserve RGC electrophysiological function, evidenced by increased scotopic threshold response (pSTR) amplitudes in electroretinograms [4]. Imidazoline receptors may also modulate aqueous dynamics by augmenting α2-AR effects in ciliary bodies, though this interaction requires further characterization [1].

Properties

Product Name

Brimonidine tartrate

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;2,3-dihydroxybutanedioic acid

Molecular Formula

C15H16BrN5O6

Molecular Weight

442.22 g/mol

InChI

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

QZHBYNSSDLTCRG-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

5-Bromo-6-(2-imidazolin-2-ylamino)quinoxaline D-tartrate
5-bromo-6-(imidazolidinylideneamino)quinoxaline
5-bromo-6-(imidazolin-2-ylamino)quinoxaline
AGN 190342
AGN-190342
AGN190342
Alphagan
Alphagan P
brimonidine
brimonidine Purite
brimonidine tartrate
brimonidine tartrate (1:1)
brimonidine tartrate (1:1), (S-(R*,R*))-isomer
brimonidine tartrate, (R-(R*,R*))-isomer
bromoxidine
mirvaso
Ratio Brimonidine
ratio-Brimonidine
Sanrosa
UK 14,304
UK 14,304 18
UK 14,304-18
UK 14,30418
UK 14,308
UK 14304
UK 14308
UK-14,304-18
UK-14,308
UK-14304
UK14,30418
UK14,308
UK14304

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.